molecular formula C16H11Cl2N3O B124705 [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone CAS No. 37945-06-5

[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone

Cat. No. B124705
CAS RN: 37945-06-5
M. Wt: 332.2 g/mol
InChI Key: KBWXJZXYNPXORC-UHFFFAOYSA-N
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Description

“[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone” is a chemical compound with the molecular formula C16H11Cl2N3O . It has a molecular weight of 332.2 g/mol . The compound is also known by other names such as 5-CHLORO-2-(3-CHLOROMETHYL-4H-1,2,4-TRIAZOL-4-YL)BENZOPHENONE .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C16H11Cl2N3O/c17-9-15-20-19-10-21(15)14-7-6-12(18)8-13(14)16(22)11-4-2-1-3-5-11/h1-8,10H,9H2 . The SMILES string representation is C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CCl .

Scientific Research Applications

  • Chemical Reactions and Synthesis:

    • Triazole derivatives like 5-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine have been studied for their reactions with C-nucleophiles. These reactions include nucleophilic substitution, addition, and formation of various compounds like alkylated triazoles (Tanji, Yamamoto, & Higashino, 1989).
    • The synthesis of triazole derivatives and their characterization, including the analysis of π-hole tetrel bonding interactions, has been explored. This type of research is fundamental in understanding the chemical properties and potential applications of these compounds (Ahmed et al., 2020).
  • Pharmaceutical Applications:

  • Molecular Interactions and Analysis:

    • Research on the synthesis of triazolyl ketones and their properties, including interactions and molecular structure, provides insights into the chemical behavior of these compounds (Browne & Polya, 1968).
    • The study of bis(α-bromo ketones) as precursors for novel bis(s-triazolo[3,4-b][1,3,4]thiadiazines) and bis(as-triazino[3,4-b][1,3,4]thiadiazines) is crucial for understanding the synthetic pathways and potential applications of these molecules (Shaaban & Elwahy, 2012).

properties

IUPAC Name

[5-chloro-2-[3-(chloromethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-9-15-20-19-10-21(15)14-7-6-12(18)8-13(14)16(22)11-4-2-1-3-5-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWXJZXYNPXORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958952
Record name {5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone

CAS RN

37945-06-5
Record name [5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone
Source CAS Common Chemistry
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Record name {5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone
Source European Chemicals Agency (ECHA)
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Record name (5-CHLORO-2-(3-(CHLOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL)PHENYL) PHENYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T5QEZ5XFM
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